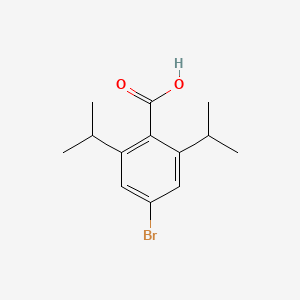
4-Bromo-2,6-diisopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-diisopropylbenzoic acid is a brominated derivative of benzoic acid, characterized by the presence of bromine and two isopropyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-Diisopropylbenzoic Acid: The compound can be synthesized by the bromination of 2,6-diisopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride followed by bromination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 2,6-diisopropylbenzoic acid.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles like sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of hydrocarbons.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Bromo-2,6-diisopropylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-2,6-diisopropylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
4-Bromobenzoic Acid: Lacks the isopropyl groups, making it less bulky and less reactive.
2,6-Diisopropylbenzoic Acid: Lacks the bromine atom, resulting in different reactivity and physical properties.
Uniqueness: 4-Bromo-2,6-diisopropylbenzoic acid is unique due to the combination of bromine and isopropyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17BrO2/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13(15)16/h5-8H,1-4H3,(H,15,16) |
InChI Key |
ZNQUDJDCQZEUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C(=O)O)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





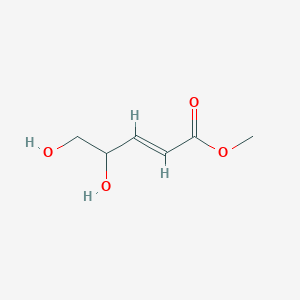
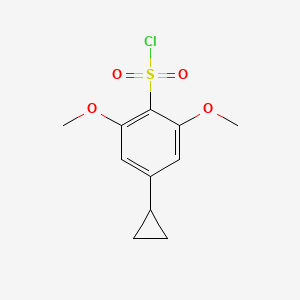




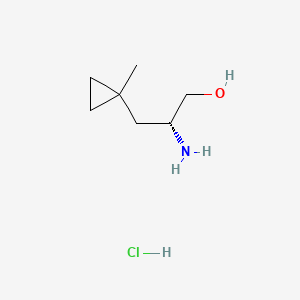


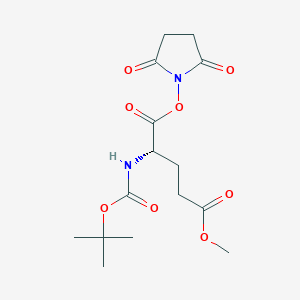
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
